molecular formula C15H13BrN2O3 B11686912 N'-(5-bromo-2-hydroxybenzylidene)-2-phenoxyacetohydrazide CAS No. 303087-28-7

N'-(5-bromo-2-hydroxybenzylidene)-2-phenoxyacetohydrazide

Cat. No.: B11686912
CAS No.: 303087-28-7
M. Wt: 349.18 g/mol
InChI Key: ZRXXJHRQZVYPPI-RQZCQDPDSA-N
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Description

N’-(5-bromo-2-hydroxybenzylidene)-2-phenoxyacetohydrazide is a hydrazone derivative known for its versatile applications in various fields of science. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a phenoxyacetohydrazide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-bromo-2-hydroxybenzylidene)-2-phenoxyacetohydrazide typically involves the condensation reaction between 5-bromosalicylaldehyde and 2-phenoxyacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-(5-bromo-2-hydroxybenzylidene)-2-phenoxyacetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(5-bromo-2-hydroxybenzylidene)-2-phenoxyacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)-2-phenoxyacetohydrazide involves its interaction with biological targets through its hydrazone moiety. This interaction can inhibit the activity of enzymes or disrupt cellular processes. The compound’s ability to chelate metal ions also plays a role in its biological activity, particularly in forming stable complexes that can interfere with metal-dependent enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(5-bromo-2-hydroxybenzylidene)-2-phenoxyacetohydrazide is unique due to its phenoxyacetohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

303087-28-7

Molecular Formula

C15H13BrN2O3

Molecular Weight

349.18 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-phenoxyacetamide

InChI

InChI=1S/C15H13BrN2O3/c16-12-6-7-14(19)11(8-12)9-17-18-15(20)10-21-13-4-2-1-3-5-13/h1-9,19H,10H2,(H,18,20)/b17-9+

InChI Key

ZRXXJHRQZVYPPI-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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